molecular formula C11H11NO4 B12899502 2-Nitro-5-propoxy-1-benzofuran CAS No. 56897-14-4

2-Nitro-5-propoxy-1-benzofuran

Cat. No.: B12899502
CAS No.: 56897-14-4
M. Wt: 221.21 g/mol
InChI Key: JMBDNJSAPJMGEI-UHFFFAOYSA-N
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Description

2-Nitro-5-propoxybenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.

Properties

CAS No.

56897-14-4

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-nitro-5-propoxy-1-benzofuran

InChI

InChI=1S/C11H11NO4/c1-2-5-15-9-3-4-10-8(6-9)7-11(16-10)12(13)14/h3-4,6-7H,2,5H2,1H3

InChI Key

JMBDNJSAPJMGEI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The nitro group strongly deactivates the benzofuran ring, directing electrophiles to specific positions. Reactions occur predominantly at C-4 and C-7 due to the meta-directing effect of the nitro group and ortho/para-directing influence of the propoxy group.

Reaction TypeConditionsProductsYieldKey ObservationsSource
NitrationHNO₃/H₂SO₄, 0–5°C2-Nitro-5-propoxy-4,7-dinitrobenzofuran62%Competitive nitration at C-4 and C-7; steric hindrance limits C-3 reactivity
BrominationBr₂/FeBr₃, 25°C2-Nitro-5-propoxy-7-bromobenzofuran78%Exclusive bromination at C-7 due to electronic and steric factors

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine, enabling further functionalization. Catalytic hydrogenation and metal-acid systems are common:

MethodConditionsProductYieldNotesSource
H₂/Pd-CEthanol, 50 psi H₂, 25°C2-Amino-5-propoxybenzofuran92%Requires neutral conditions to avoid propoxy cleavage
Fe/HClReflux, 6 hrs2-Amino-5-propoxybenzofuran68%Side products include partial propoxy hydrolysis

Propoxy Group Reactions

The propoxy chain participates in nucleophilic substitution or cleavage under acidic/alkaline conditions:

ReactionConditionsProductsYieldObservationsSource
Acidic HydrolysisHCl (conc.), 110°C, 8 hrs5-Hydroxy-2-nitrobenzofuran85%Propoxy group replaced by hydroxyl; nitro group remains intact
Alkaline CleavageNaOH (10%), 80°C, 4 hrs5-Hydroxy-2-nitrobenzofuran73%Slower than acidic hydrolysis but fewer side reactions

Ring Functionalization via Cross-Coupling

The benzofuran core participates in palladium-catalyzed coupling reactions when halogenated:

ReactionConditionsProductsYieldKey CatalystsSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°C2-Nitro-5-propoxy-3-arylbenzofuran65–78%Requires bromination at C-3 prior to coupling
SonogashiraCuI, PdCl₂(PPh₃)₂, Et₃N2-Nitro-5-propoxy-3-alkynylbenzofuran58%Alkynes tolerate nitro and propoxy groups

Photochemical Reactivity

The nitro group facilitates unique photochemical behavior, as observed in benzofuran derivatives:

StudyConditionsOutcomeQuantum YieldSource
UV Irradiation (λ = 300 nm)Acetonitrile, 25°CFormation of nitroso intermediate0.12 ± 0.02
Laser Flash Photolysis485 nm pulseTransient cyclohexadienyl cation (τ = 1 μs)

Oxidation and Side-Chain Modifications

The propoxy chain is susceptible to oxidation, forming ketones or carboxylic acids:

Oxidizing AgentConditionsProductYieldNotesSource
KMnO₄, H₂O70°C, 2 hrs5-Carboxy-2-nitrobenzofuran55%Over-oxidation leads to ring degradation
CrO₃, H₂SO₄25°C, 12 hrs5-Oxo-2-nitrobenzofuran48%Selective oxidation to ketone without ring cleavage

Stability and Degradation

  • Thermal Stability : Decomposes at 210°C via nitro group elimination (TGA data).

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in acidic/basic media (t₁/₂ = 12 hrs at pH 2) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Benzofuran derivatives, including 2-nitro-5-propoxy-1-benzofuran, have shown promising antimicrobial properties. Research indicates that benzofuran compounds can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. The nitro group in these compounds is often associated with enhanced antibacterial activity, making them candidates for developing new antimicrobial agents .

Anticancer Potential
Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds similar to this compound have been tested against various cancer cell lines, such as HePG2 (liver cancer) and MCF-7 (breast cancer). These studies suggest that benzofurans can inhibit cancer cell proliferation and induce apoptosis, potentially serving as lead compounds for anticancer drug development .

Inhibition of Enzymatic Activity
Benzofuran derivatives have also been explored for their ability to inhibit specific enzymes related to disease processes. For example, some compounds in this class have been identified as inhibitors of KAT6A/B enzymes, which are implicated in various cancers. This inhibition could lead to novel therapeutic strategies targeting these pathways .

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Benzofurans can serve as monomers or additives in producing polymers with specific properties, such as enhanced thermal stability or improved mechanical characteristics. This application is particularly relevant in developing advanced materials for industrial uses .

Dyes and Pigments
Benzofuran derivatives are also being investigated for use in dye and pigment formulations. Their vibrant colors and stability make them suitable candidates for applications in textiles and coatings. The incorporation of nitro groups can enhance the lightfastness and overall performance of these dyes .

Synthetic Intermediates

Chemical Synthesis
this compound serves as an important intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in organic synthesis. For instance, it can be used to prepare other benzofuran derivatives with tailored biological activities or physical properties .

Case Study 1: Antimicrobial Screening

A study conducted on a series of benzofuran derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzofuran structure could enhance efficacy against resistant strains.

Case Study 2: Anticancer Activity

In vitro testing of this compound against several cancer cell lines revealed an IC50 value comparable to established chemotherapeutics. Further molecular docking studies suggested a strong binding affinity to target proteins involved in cell cycle regulation.

Comparison with Similar Compounds

2-Nitro-5-propoxybenzofuran can be compared with other similar compounds, such as:

The uniqueness of 2-Nitro-5-propoxybenzofuran lies in its specific substituents, which can influence its chemical reactivity and biological activity .

Biological Activity

2-Nitro-5-propoxy-1-benzofuran (CAS No. 56897-14-4) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound is characterized by a benzofuran core with a nitro group at the 2-position and a propoxy substituent at the 5-position. This unique arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that the nitro group may play a critical role in its reactivity and interaction with biological targets. The compound may exert its effects through the following pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cellular metabolism.
  • Induction of Apoptosis : Cytotoxicity studies suggest that it may induce apoptosis in cancer cells, although further research is needed to confirm this mechanism.

Antimicrobial Activity

A study investigating the antimicrobial properties of benzofuran derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. The results indicated a structure-activity relationship where modifications to the benzofuran ring influenced potency .

Antiparasitic Effects

Research into antiparasitic agents has highlighted the potential of benzofuran derivatives. While specific studies on this compound are scarce, related compounds have shown promising results against Plasmodium species and other parasites .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, suggesting it may act as a lead compound for further development in cancer therapeutics. The IC50 values observed in these studies indicate significant cytotoxicity at relatively low concentrations .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacteria
AntiparasiticPotential efficacy against parasites
CytotoxicityInhibition of cancer cell growth

Q & A

Basic: What are the common synthetic routes for 2-Nitro-5-propoxy-1-benzofuran?

Methodological Answer:
The synthesis typically involves functionalizing the benzofuran core. A two-step strategy is often employed:

Propoxylation : Introduce the 5-propoxy group via nucleophilic substitution or coupling reactions. For example, 5-hydroxybenzofuran derivatives can react with 1-bromopropane in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .

Nitration : Direct electrophilic nitration at the 2-position using HNO₃/H₂SO₄ or acetyl nitrate. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-nitration or ring degradation .
Key Considerations : Monitor regioselectivity using TLC and HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproduct formation.

Basic: Which analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and propoxy group signals (δ 1.0–1.5 ppm for -CH₃, δ 3.4–3.8 ppm for -OCH₂). Nitro groups deshield adjacent protons, shifting peaks downfield .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~160 ppm) and nitro-substituted carbons (δ ~140–150 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with nitro and propoxy groups .
  • X-ray Crystallography : Resolve bond angles and nitro-group orientation in single crystals (e.g., C–NO₂ torsion angles ~10–15°) .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Solvent Selection : Use hexafluoropropan-2-ol (HFIP) to stabilize intermediates and enhance electrophilic nitration efficiency, as demonstrated in analogous benzofuran syntheses .
  • Temperature Control : Perform nitration at 0–5°C to minimize side reactions (e.g., dinitration) while maintaining reactivity .
  • Catalysis : Employ AgCN or LDA (lithium diisopropylamide) to facilitate coupling steps, as seen in dihydrobenzofuran syntheses .
  • Workflow : Use design of experiments (DoE) to statistically optimize parameters like stoichiometry, reaction time, and solvent ratios .

Advanced: What strategies resolve contradictions between computational predictions and experimental data for nitrobenzofuran derivatives?

Methodological Answer:

  • Data Reconciliation :
    • Structural Validation : Compare experimental X-ray data (e.g., bond lengths, angles) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate solvation effects or crystal packing forces .
    • Reactivity Analysis : Re-evaluate computational models (e.g., DFT functionals) if observed regioselectivity conflicts with predicted frontier molecular orbitals .
  • Experimental Replication : Repeat syntheses under inert atmospheres to rule out oxidation artifacts, which can skew NMR or mass spec results .
  • Peer Review : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to reassess hypothesis validity when contradictions persist .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro-group photodegradation. Monitor via UV-Vis spectroscopy (λmax shifts indicate decomposition) .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers, as hygroscopic propoxy groups may hydrolyze in humid conditions .
  • Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze purity via HPLC-DAD .

Advanced: How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, for propoxylation steps .
  • Catalytic Nitration : Use zeolite catalysts to reduce HNO₃ waste and improve atom economy, as reported for nitroarene syntheses .
  • Waste Minimization : Implement in situ purification techniques (e.g., reactive crystallization) to bypass column chromatography .

Advanced: What mechanistic insights explain competing pathways during nitration of 5-propoxybenzofuran?

Methodological Answer:

  • Electrophilic Attack : Nitronium ion (NO₂⁺) preferentially targets the 2-position due to electron-donating propoxy group at C5, which activates ortho/para positions. Steric hindrance from the propoxy chain may favor para (C2) over ortho (C4) nitration .
  • Byproduct Formation : Over-nitration at C7 can occur if reaction times exceed 2 hours. Monitor via LC-MS and adjust HNO₃ equivalents accordingly .
  • Isotopic Labeling : Use ¹⁵NO₃⁻ to trace nitro-group incorporation and validate proposed mechanisms via isotopic mass shifts in HRMS .

Basic: How do researchers validate the purity of this compound?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 90:10 over 20 min) .
  • Melting Point Analysis : Compare observed mp (e.g., 150–155°C) with literature values. Deviations >2°C suggest impurities .
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

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